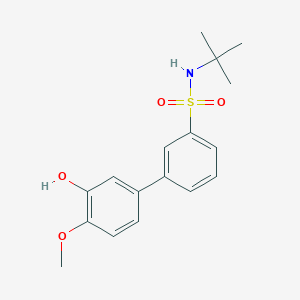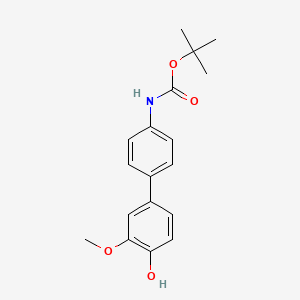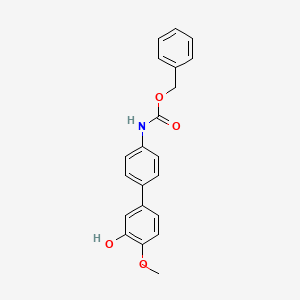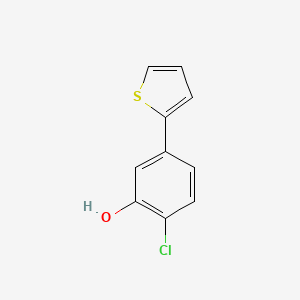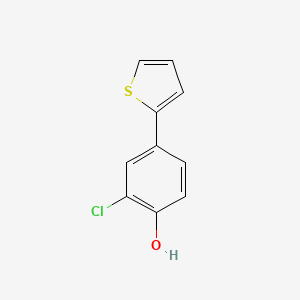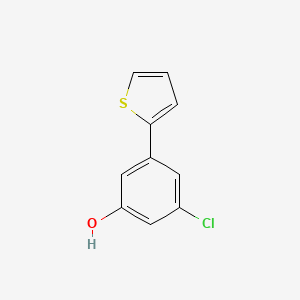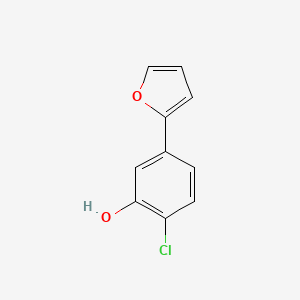
5-(3-Aminophenyl)-3-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminophenyl)-3-chlorophenol, 95% (also known as 5-amino-3-chlorophenol) is an aromatic amine compound that has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is a relatively new compound, having been synthesized only in the late 2000s, and is known for its stability and high purity.
Scientific Research Applications
5-amino-3-chlorophenol has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies on the metabolism of xenobiotics, enzyme inhibition, and the regulation of gene expression. Additionally, it has been used as a probe compound for the detection of the presence of certain enzymes and as a reagent for the synthesis of various other compounds.
Mechanism of Action
The mechanism of action of 5-amino-3-chlorophenol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, it may act as a substrate for certain enzymes, such as nitroreductases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-3-chlorophenol are not well understood. However, it is believed to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, it may act as a substrate for certain enzymes, such as nitroreductases, which are involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of 5-amino-3-chlorophenol is its high purity, which makes it suitable for use in a wide range of scientific research applications. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, it is important to note that the compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research involving 5-amino-3-chlorophenol. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research could be conducted on its synthesis, to improve its purity and stability, as well as its potential use as a reagent in the synthesis of other compounds.
Synthesis Methods
The synthesis of 5-amino-3-chlorophenol can be achieved through a reaction between 3-chloroaniline and sodium nitrite in the presence of acetic acid. This reaction is carried out in aqueous solution at a temperature of 80-90 °C and a pH of 3-4. The reaction is then quenched with aqueous sodium hydroxide and the resulting product is isolated by filtration and crystallization. The purity of the product can be increased to 95% by recrystallization from ethyl acetate.
properties
IUPAC Name |
3-(3-aminophenyl)-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLXMLLJBWDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685834 |
Source


|
| Record name | 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-chlorophenol | |
CAS RN |
1261927-92-7 |
Source


|
| Record name | 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

